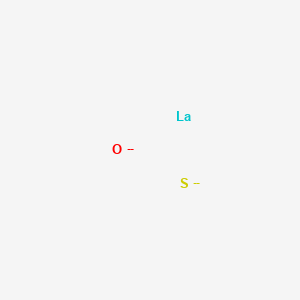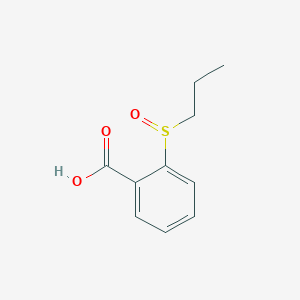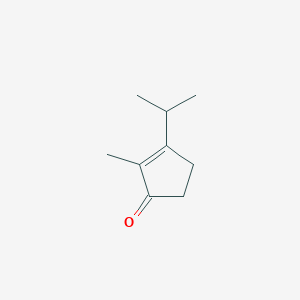
Naphthalene, 1,1'-(1,2-ethanediyl)bis[decahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] is a chemical compound with the molecular formula C22H38 and a molecular weight of 302.5371 . It is also known by other names such as 1,2-Di(decahydro-1-naphthyl)ethane and 1,2-bis(decahydro-1-naphthyl)ethane . This compound is characterized by its unique structure, which consists of two decahydronaphthalene units connected by an ethane bridge.
Métodos De Preparación
The synthesis of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] typically involves the hydrogenation of naphthalene derivatives. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas under high pressure . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation to achieve the desired product.
Análisis De Reacciones Químicas
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.
Substitution: Substitution reactions can occur at the aromatic rings, where halogens or other substituents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Research in biology may utilize this compound to study its effects on biological systems, particularly in understanding the metabolism of hydrocarbons.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in more saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] can be compared with other similar compounds such as:
1,2-Di(1-naphthyl)ethane: This compound has a similar ethane bridge but contains naphthalene units instead of decahydronaphthalene units.
1,2-Di(α-naphthyl)ethane: Another similar compound with naphthalene units, differing in the position of the ethane bridge attachment.
The uniqueness of Naphthalene, 1,1’-(1,2-ethanediyl)bis[decahydro-] lies in its fully hydrogenated naphthalene units, which impart different chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts.
Propiedades
Número CAS |
54934-69-9 |
|---|---|
Fórmula molecular |
C22H38 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C22H38/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h17-22H,1-16H2 |
Clave InChI |
HMDCHOYMNYXBBN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCC2CCC3CCCC4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


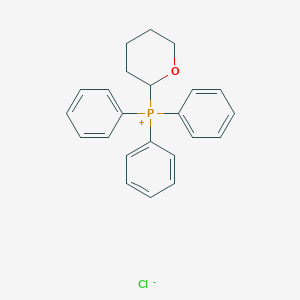




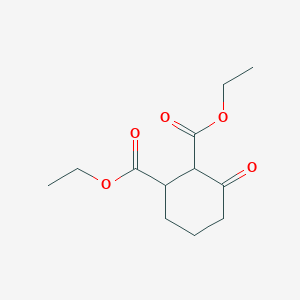
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
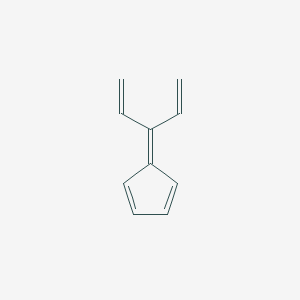

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
